N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide
Description
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Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C26H28N4O4/c1-32-22-7-5-21(6-8-22)29-11-13-30(14-12-29)23(20-3-2-10-27-16-20)17-28-26(31)19-4-9-24-25(15-19)34-18-33-24/h2-10,15-16,23H,11-14,17-18H2,1H3,(H,28,31) |
InChI Key |
RAZVKIFESPAAHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors, particularly dopamine receptors. Studies have shown that it exhibits selective binding affinity towards dopamine D3 receptors (D3R), which are implicated in neuropsychiatric disorders such as schizophrenia and addiction.
Binding Affinity
Research indicates that the compound demonstrates significant binding affinity for D3R compared to D2 receptors (D2R), suggesting its potential as a therapeutic agent for conditions where D3R modulation is beneficial. For instance, one study reported binding inhibition values indicating strong selectivity for D3R over D2R by over 1000-fold in certain derivatives .
Antidepressant Activity
In preclinical studies, the compound has shown promise in alleviating depressive symptoms. Animal models treated with this compound displayed reduced immobility in forced swim tests, indicative of antidepressant-like effects. The mechanism is believed to involve the modulation of serotonergic and dopaminergic pathways.
Antipsychotic Potential
Given its affinity for D3R, it has been evaluated for antipsychotic properties. In rodent models, it demonstrated efficacy in reducing hyperactivity induced by psychostimulants, suggesting potential utility in treating conditions like schizophrenia.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It was found to enhance the survival of dopaminergic neurons in vitro, potentially through antioxidant mechanisms.
Case Studies
In Vitro and In Vivo Studies
In vitro assays have demonstrated that this compound effectively inhibits certain enzymes related to neurotransmitter metabolism, further supporting its role as a modulator of synaptic transmission.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in cholinergic signaling. Results indicated moderate inhibitory activity, which may contribute to its cognitive-enhancing effects observed in behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
